molecular formula C10H13NO4S B7457835 N-ethoxy-4-methylsulfonylbenzamide

N-ethoxy-4-methylsulfonylbenzamide

Cat. No. B7457835
M. Wt: 243.28 g/mol
InChI Key: ZERUUMMUVUEATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethoxy-4-methylsulfonylbenzamide, also known as E-4031, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. E-4031 is a potassium channel blocker that has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-ethoxy-4-methylsulfonylbenzamide blocks the IKr channel by binding to a specific site on the channel protein, thereby preventing potassium ions from passing through the channel. This results in a prolongation of the action potential duration and an increase in the QT interval on an electrocardiogram (ECG). The prolonged action potential duration can lead to early afterdepolarizations, which can trigger cardiac arrhythmias.
Biochemical and Physiological Effects
N-ethoxy-4-methylsulfonylbenzamide has been found to have a wide range of biochemical and physiological effects, including the prolongation of the action potential duration, the inhibition of the delayed rectifier potassium current, and the induction of early afterdepolarizations. The compound has also been found to have antiarrhythmic effects in animal models of ventricular fibrillation and torsades de pointes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-ethoxy-4-methylsulfonylbenzamide in lab experiments is its selectivity for the IKr channel, which allows researchers to study the specific effects of blocking this channel on cardiac repolarization and arrhythmogenesis. However, one of the limitations of using N-ethoxy-4-methylsulfonylbenzamide is its potential off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-ethoxy-4-methylsulfonylbenzamide, including the development of more selective and potent potassium channel blockers, the investigation of the compound's effects on other ion channels and cellular processes, and the exploration of its potential therapeutic applications in the treatment of cardiac arrhythmias and other diseases.
In conclusion, N-ethoxy-4-methylsulfonylbenzamide is a potassium channel blocker that has been found to have a wide range of biochemical and physiological effects. Its selectivity for the IKr channel makes it a useful tool for studying the role of this channel in cardiac repolarization and arrhythmogenesis. However, its potential off-target effects on other ion channels highlight the need for further research into more selective and potent potassium channel blockers.

Synthesis Methods

The synthesis of N-ethoxy-4-methylsulfonylbenzamide involves several steps, starting with the reaction of 4-methylsulfonylbenzoyl chloride with ethylamine to produce N-ethoxy-4-methylsulfonylbenzamide. The compound is then purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-ethoxy-4-methylsulfonylbenzamide has been used in various scientific research studies, including electrophysiological studies of ion channels, cardiac arrhythmia research, and drug discovery. The compound has been found to be a potent and selective blocker of the rapid delayed rectifier potassium current (IKr) in cardiac cells, making it a useful tool for studying the role of IKr in cardiac repolarization and arrhythmogenesis.

properties

IUPAC Name

N-ethoxy-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-11-10(12)8-4-6-9(7-5-8)16(2,13)14/h4-7H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERUUMMUVUEATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=C(C=C1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethoxy-4-methylsulfonylbenzamide

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